molecular formula C23H26N2O2 B5428587 2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-cyclopropylacetamide

2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-cyclopropylacetamide

Cat. No. B5428587
M. Wt: 362.5 g/mol
InChI Key: NAPWHLRMGCNNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-cyclopropylacetamide, also known as BPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BPPC is a piperidine derivative that has been found to exhibit a range of biological effects, including analgesic, anti-inflammatory, and anticonvulsant properties.

Mechanism of Action

The exact mechanism of action of 2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-cyclopropylacetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters and ion channels. This compound has been shown to bind to the mu-opioid receptor, which is involved in pain regulation, and may also interact with other receptors such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects in animal models. In addition to its analgesic, anti-inflammatory, and anticonvulsant properties, this compound has been shown to reduce anxiety and improve cognitive function. It has also been found to have a neuroprotective effect, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-cyclopropylacetamide in lab experiments is its relatively low toxicity and high potency. However, one limitation is that it can be difficult to obtain in large quantities due to the complexity of its synthesis. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-cyclopropylacetamide. One area of interest is its potential use in the treatment of chronic pain, which is a major public health issue. This compound could also be studied for its potential use in the treatment of other neurological disorders such as epilepsy and Parkinson's disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects in order to develop safe and effective medications.

Synthesis Methods

The synthesis of 2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-cyclopropylacetamide involves the reaction of 4-biphenylcarboxylic acid with piperidine and cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-cyclopropylacetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit analgesic effects in animal models of pain, making it a promising candidate for the development of new pain medications. This compound has also been found to possess anti-inflammatory and anticonvulsant properties, which could be useful in the treatment of various inflammatory and neurological disorders.

properties

IUPAC Name

N-cyclopropyl-2-[3-(4-phenylbenzoyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-22(24-21-12-13-21)16-25-14-4-7-20(15-25)23(27)19-10-8-18(9-11-19)17-5-2-1-3-6-17/h1-3,5-6,8-11,20-21H,4,7,12-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPWHLRMGCNNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)NC2CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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